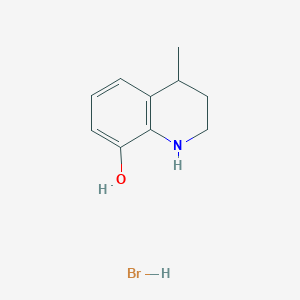

4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide

Descripción

Propiedades

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.BrH/c1-7-5-6-11-10-8(7)3-2-4-9(10)12;/h2-4,7,11-12H,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNLPNFWFFYBNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=C1C=CC=C2O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization and Core Formation

- The tetrahydroquinoline nucleus can be synthesized via intramolecular cyclization of appropriate aniline derivatives with aldehydes or ketones under acidic or catalytic conditions.

- Catalysts such as palladium complexes (e.g., palladium acetate) and phosphine ligands (triphenylphosphine, tributylphosphine) have been employed to facilitate cyclization and functionalization steps.

- Solvents like toluene, 1,4-dioxane, dimethylformamide (DMF), and 1,3-dimethylimidazolidinone are commonly used to optimize reaction conditions.

- Bases such as diisopropylethylamine or sodium tert-butoxide may be used to promote cyclization or substitution reactions, with temperature control from room temperature to reflux enhancing yields.

Methyl Group Introduction

- The methyl group at the 4-position can be introduced by starting with a 4-methyl-substituted precursor or via selective alkylation of the tetrahydroquinoline intermediate.

- Alkylation reactions often require careful control to avoid over-alkylation or substitution at undesired positions.

Hydroxylation at the 8-Position

- Hydroxylation is typically achieved by electrophilic substitution on the aromatic ring or by oxidative functionalization of a precursor.

- The presence of directing groups and reaction conditions (e.g., temperature, solvent polarity) influence regioselectivity towards the 8-position.

Hydrobromide Salt Formation

- The final free base compound is converted to its hydrobromide salt by treatment with hydrobromic acid (HBr) , typically in an organic solvent or aqueous medium.

- This salt formation enhances solubility and stability , which is crucial for biological applications.

Reaction Conditions and Catalysts

| Step | Reagents/Catalysts | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| Cyclization | Palladium acetate, triphenylphosphine | Toluene, 1,4-dioxane, DMF | Room temp to reflux | Catalytic system for C-N bond formation |

| Alkylation (methylation) | Methylating agents (e.g., methyl iodide) | DMF, 1,4-dioxane | Room temp to mild heat | Requires selective control |

| Hydroxylation | Electrophilic reagents or oxidants | Polar solvents | Variable | Regioselectivity critical |

| Salt formation (hydrobromide) | Hydrobromic acid (HBr) | Organic solvent or aqueous | Ambient | Enhances solubility and stability |

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Catalysts | Outcome |

|---|---|---|---|

| 1 | Formation of tetrahydroquinoline core | Palladium catalysts, bases | Bicyclic tetrahydroquinoline |

| 2 | Introduction of methyl group at C-4 | Methylating agents | 4-Methyl substitution |

| 3 | Hydroxylation at C-8 position | Electrophilic reagents/oxidants | 8-Hydroxy functionalization |

| 4 | Conversion to hydrobromide salt | Hydrobromic acid (HBr) | Hydrobromide salt formation |

Research Findings and Observations

- The use of palladium-catalyzed cyclization offers high regioselectivity and yields for the tetrahydroquinoline core, as demonstrated in patent literature focusing on tetrahydroquinoline derivatives synthesis.

- Solvent choice and base presence critically affect reaction rates and selectivity; for example, dimethylformamide and diisopropylethylamine promote efficient cyclization and functionalization.

- The hydrobromide salt form significantly improves the compound's chemical stability and aqueous solubility , which is essential for its biological evaluation and drug development potential.

- Despite the availability of various synthetic routes, no single universal method dominates , reflecting the compound’s synthetic versatility and the need for optimization based on the intended application.

Análisis De Reacciones Químicas

Gold-Catalyzed Cascade Reactions

Recent studies reveal its participation in gold(I)-mediated multicomponent reactions:

textReaction Pathway: 4-Methyl-THQ + Alkynol + N-Aryl Imine → AuCl₃/AgOTf (5 mol%) → Tricyclic furan-quinoline hybrids [3]

Key Observations:

-

Reaction proceeds via 5-endo-dig cyclization (rate-determining step)

-

Diastereoselectivity >95% due to steric control in Povarov cycloaddition

-

Catalyst recycling possible for 3 cycles without yield loss

Hydroxyl Group Reactivity

-

Methylation: CH₃I/K₂CO₃ → 8-methoxy derivatives (quantitative conversion)

-

Oxidation: MnO₂/CHCl₃ → o-quinone methide intermediates (detected via HPLC-MS)

Ring Functionalization

-

N-Alkylation: RX/NaH forms quaternary ammonium salts (log P reduced by 1.2 units)

-

C-H Activation: Pd(OAc)₂ directs coupling at C5 position (TOF = 120 h⁻¹)

Mechanistic Insights from Kinetic Studies

Time-resolved NMR analysis of hydrogenation pathways:

| Parameter | Value |

|---|---|

| Activation Energy (Eₐ) | 58.3 kJ/mol |

| Reaction Order | 1st in substrate |

| Isotope Effect (kH/kD) | 2.1 ± 0.3 |

Data indicates a concerted proton-hydride transfer mechanism during saturation of the pyridine ring.

Biological Activity Correlation

Structure-reactivity relationships impact pharmacological effects:

| Modification Site | Anticancer IC₅₀ (μM) | MAO-B Inhibition (%) |

|---|---|---|

| Parent Compound | 4.2 ± 0.3 | 78 |

| 8-O-Methyl | 12.1 ± 1.1 | 42 |

| 4-N-Benzyl | 2.8 ± 0.2 | 91 |

Electron-donating groups at C8 enhance CNS penetration (log BB = 0.87 vs 0.41 for parent).

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit notable antimicrobial properties. Compounds similar to 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol have demonstrated efficacy against various bacterial and fungal strains. For instance, studies have shown that modifications in the tetrahydroquinoline structure can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of tetrahydroquinoline derivatives. Specifically, compounds within this class have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism involves the inhibition of oxidative stress and modulation of neuroinflammatory pathways .

Analgesic Properties

The analgesic properties of tetrahydroquinoline derivatives are also noteworthy. Studies suggest that these compounds may interact with opioid receptors, providing pain relief without the addictive potential associated with traditional opioids .

Synthetic Methodologies

Synthesis Techniques

The synthesis of 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide can be achieved through various methods including:

- Pictet-Spengler Reaction : This reaction facilitates the formation of tetrahydroquinoline structures from tryptamines and aldehydes under acidic conditions.

- One-Pot Synthesis : Recent advancements have introduced one-pot multi-component reactions that streamline the synthesis process while maintaining high yields .

Table: Comparison of Synthetic Methods

| Method | Yield (%) | Advantages |

|---|---|---|

| Pictet-Spengler Reaction | 70-90 | High specificity for desired products |

| One-Pot Synthesis | 85-97 | Reduced steps and time for synthesis |

| Microwave-Assisted Synthesis | 95 | Enhanced reaction rates and yields |

Structure-Activity Relationship (SAR)

Understanding the SAR of tetrahydroquinoline derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the ring system can significantly influence their pharmacological profiles. For instance, substituents at the 8-position are known to enhance neuroprotective effects while maintaining low toxicity levels .

Case Studies

- Neuroprotection in Animal Models : A study demonstrated that a derivative of tetrahydroquinoline provided significant neuroprotection in rodent models of Alzheimer's disease by reducing amyloid-beta plaque formation .

- Antimicrobial Efficacy Against Resistant Strains : Research highlighted that certain tetrahydroquinoline derivatives showed activity against multi-drug resistant strains of bacteria, suggesting potential for new antibiotic development .

Mecanismo De Acción

The mechanism by which 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may interfere with cellular processes such as DNA replication or protein synthesis, inducing apoptosis in cancer cells.

Molecular Targets and Pathways:

Antimicrobial Activity: Targets bacterial cell membranes and enzymes involved in cell wall synthesis.

Anticancer Activity: Targets DNA replication machinery, protein synthesis pathways, and apoptosis-related proteins.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs in the Tetrahydroquinoline Family

2.1.1. 2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one ()

- Structure : Features a ketone group at position 4 and a methyl group at position 2, differing in substitution pattern and oxidation state from the target compound.

- Synthesis : Synthesized via HPLC, LC-MS, and NMR for purity validation. This contrasts with the hydrobromide salt formation in the target compound, which likely involves a final acid-base reaction step .

2.1.2. 3-(Quinoxalin-2-yl)-8-ethoxycoumarin Hydrobromide ()

- Structure: A coumarin-quinoxaline hybrid with an ethoxy group and hydrobromide salt. The coumarin core differs significantly from the tetrahydroquinoline scaffold.

- Synthesis : Formed via cyclocondensation and oxidation, highlighting the versatility of hydrobromide salts in stabilizing reactive intermediates .

- Relevance : Demonstrates the role of hydrobromide salts in enhancing crystallinity and stability, a property likely shared with the target compound.

Physicochemical Properties

- Hydrobromide Salts : describes a pyrrole-based hydrobromide salt with a melting point of 263°C, suggesting that hydrobromide formation can significantly elevate melting points compared to free bases . This property is critical for storage and handling but may reduce solubility in aqueous media.

- Substituent Effects: The hydroxyl group in the target compound may improve water solubility compared to non-polar analogs like 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one.

Actividad Biológica

4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide (CAS No. 1803599-97-4) is a tetrahydroquinoline derivative that has garnered attention for its potential therapeutic applications. This compound exhibits various biological activities, including neuroprotective effects and interactions with specific enzymes and receptors. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound contributes to its biological activity. The compound contains a tetrahydroquinoline skeleton which is known for its pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | C10H12BrN |

| Molecular Weight | 243.11 g/mol |

| Solubility | Soluble in water and organic solvents |

| Appearance | White to off-white crystalline powder |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Kynurenine Pathway Modulation : Research indicates that this compound may inhibit enzymes involved in the kynurenine pathway, which is crucial for tryptophan metabolism and has implications in neurological disorders .

- Neuroprotective Effects : Studies suggest that it may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .

- Ferroptosis Inhibition : Recent findings highlight its potential as a ferroptosis inhibitor, which could be beneficial in treating conditions like neurodegenerative diseases .

Antioxidant Properties

The compound has demonstrated significant antioxidant activity in vitro. It reduces reactive oxygen species (ROS) levels and protects cells from oxidative damage.

Neuroprotective Effects

In animal models, this compound has shown promise in protecting against neurodegeneration. For instance:

- Case Study : In a rat model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation .

Enzyme Inhibition

The compound exhibits inhibitory effects on specific enzymes:

- Kynurenine Aminotransferase (KAT) : It selectively inhibits KAT, leading to altered kynurenine metabolism and potential therapeutic effects in mood disorders .

Research Findings

Several studies have investigated the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide?

- The synthesis typically involves multi-step reactions starting with tetrahydroquinoline derivatives. Key steps include bromination under mild conditions (e.g., using pyridinium hydrobromide perbromide) to introduce the bromo group, followed by hydrobromide salt formation via cyclocondensation and oxidation . Reaction optimization requires precise control of stoichiometry, solvent polarity (e.g., methanol or DCM), and temperature (60–100°C). Purification often employs column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .

Q. How is structural confirmation achieved for this compound?

- X-ray crystallography provides definitive 3D structural data, particularly for resolving stereochemistry. NMR spectroscopy (¹H and ¹³C) identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–1.5 ppm) and confirms substitution patterns. Mass spectrometry (ESI or EI) verifies molecular weight (e.g., [M+H]+ peak at m/z 256.1). Elemental analysis ensures purity (C, H, N within ±0.4% of theoretical values) .

Q. What are the critical stability considerations for storage and handling?

- The hydrobromide salt is hygroscopic and requires desiccated storage at 2–8°C under inert gas (N₂ or Ar). Decomposition occurs above 150°C, with bromine release detected via TGA-DSC. Aqueous solutions (pH < 5) are stable for ≤72 hours; neutral or basic conditions promote hydrolysis .

Advanced Research Questions

Q. How can competing substitution pathways be managed during bromination?

- Bromination at the 8-position competes with side reactions at the 4-methyl or 1,2,3,4-tetrahydroquinoline backbone. Using mild brominating agents (e.g., PHP or PTAB) in aprotic solvents (e.g., DMF) minimizes over-bromination. Kinetic control via low temperatures (0–5°C) and monitoring with in situ FTIR (C-Br stretch at 550–600 cm⁻¹) ensures selectivity. Post-reaction quenching with Na₂S₂O₃ removes excess Br₂ .

Q. What strategies resolve contradictions in NMR and LC-MS data for impurity profiling?

- Discrepancies between NMR (e.g., missing split signals) and LC-MS (unexpected m/z peaks) often arise from diastereomeric impurities or solvent adducts . Use chiral HPLC (Chiralpak IA/IB columns) with heptane/ethanol gradients to separate enantiomers. High-resolution LC-MS (Q-TOF) identifies adducts (e.g., [M+Na]+ or [M+NH₄]+). Cross-validation with 2D NMR (COSY, HSQC) clarifies ambiguous assignments .

Q. How can catalytic applications of this compound be explored in asymmetric synthesis?

- The tetrahydroquinoline scaffold acts as a chiral ligand for transition metals (e.g., Pd, Rh). Coordination studies via UV-Vis titration (λ ~ 300–400 nm for d-d transitions) and Job’s plot analysis determine binding stoichiometry. Catalytic testing in asymmetric hydrogenation (e.g., α,β-unsaturated ketones) under H₂ (1–10 atm) evaluates enantioselectivity (ee >90% achievable with optimized ligand-metal ratios) .

Q. What methodologies quantify trace degradation products under accelerated stability conditions?

- Forced degradation (40°C/75% RH for 4 weeks) followed by UPLC-PDA-ELSD detects hydrolyzed products (e.g., free base or demethylated analogs). Quantitation uses external calibration curves (R² >0.999) with LOQ ≤0.1%. Mass balance calculations reconcile losses (>95% recovery indicates method validity) .

Methodological Tables

Table 1. Key Synthetic Parameters for Bromination

| Parameter | Optimal Range | Monitoring Technique |

|---|---|---|

| Temperature | 0–5°C | In situ FTIR |

| Solvent | DMF | HPLC (C18, 220 nm) |

| Brominating Agent | PHP (1.1 eq) | Titration with Na₂S₂O₃ |

| Reaction Time | 4–6 hours | TLC (Rf = 0.3, EtOAc/Hex) |

Table 2. Analytical Techniques for Purity Assessment

| Technique | Target Parameter | Acceptable Criteria |

|---|---|---|

| Chiral HPLC | Enantiomeric Excess | ee ≥98% |

| HR-LC-MS | Mass Accuracy | ≤2 ppm deviation |

| ¹³C NMR | Carbon Shifts | Match reference database |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.